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Compound of Interest

Compound Name: Methyl 2-methyl-3-nitrobenzoate

Cat. No.: B145464

This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 2-
methyl-3-nitrobenzoate and its structural isomers. This information is crucial for researchers
in the fields of organic chemistry, materials science, and drug development for the structural
elucidation and purity assessment of these compounds.

Data Presentation

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for Methyl
2-methyl-3-nitrobenzoate and related isomers. The data is referenced against
Tetramethylsilane (TMS) at 0.0 ppm.
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Methyl 2-
Methyl 3- Methyl 4- Methyl 2- Methyl 2-
Carbon methyl-3- ) ] )
. nitrobenzoa nitrobenzoa nitrobenzoa methylbenz

Atom nitrobenzoa

’ te[1][2][3][4] te[5] te[6] oate[7]

e

C=0 ~165-170 164.7 165.1 ~165 166.7
Ar-C1 ~130-135 131.7 135.4 ~130 130.4
Ar-C2 ~135-140 127.2 130.6 ~148 132.6
Ar-C3 ~145-150 148.1 123.5 ~124 128.8
Ar-C4 ~120-125 124.3 150.5 ~129 128.1
Ar-C5 ~130-135 129.5 123.5 ~132 1294
Ar-C6 ~125-130 135.1 130.6 ~130 128.1
-OCH3 ~52-53 52.6 52.8 ~52 51.7
Ar-CH3 ~15-20 - - - 215

Note: The chemical shifts for Methyl 2-methyl-3-nitrobenzoate are predicted based on the
analysis of its isomers and related substituted methyl benzoates. Experimental values may vary
slightly.

Experimental Protocols

The 13C NMR spectra referenced in this guide were typically acquired using the following
experimental parameters:

e Instrument: Bruker DRX (or equivalent) NMR Spectrometer.
» Frequency: Spectra were recorded at 50 MHz or 100 MHz for 13C nuclei.[8]

o Solvent: Deuterated chloroform (CDCI3) is a common solvent used for these types of
aromatic compounds.[8][9]

 Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical
shift set to 0.0 ppm.[9]
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o Sample Preparation: A saturated solution of the compound in the deuterated solvent is
prepared for analysis.

Structural Comparison and Rationale for Chemical
Shift Differences

The electronic environment of each carbon atom in the benzene ring and the substituent
groups significantly influences its 13C NMR chemical shift. The positions of the electron-
withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) relative to the
methyl ester group (-COOCH3) cause distinct differences in the spectra of the isomers.

Structural Isomers of Methyl Nitrobenzoate
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Caption: Relationship between the target compound and its isomers.

The nitro group is a strong electron-withdrawing group, which generally deshields the carbon
atoms it is attached to or are in its vicinity, causing their signals to appear at a higher ppm
(downfield). Conversely, the methyl group is an electron-donating group, leading to a shielding
effect and a lower ppm value (upfield) for nearby carbon atoms. The interplay of these
electronic effects, along with steric factors, results in the observed unique 13C NMR chemical
shifts for each isomer, allowing for their unambiguous identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of 13C NMR Chemical Shifts for
Methyl Benzoate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145464#13c-nmr-chemical-shifts-for-methyl-2-
methyl-3-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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